1-(3-methylbutyl)-1H-indole-2,3-dione PubChem CID and safety data
1-(3-methylbutyl)-1H-indole-2,3-dione PubChem CID and safety data
This technical guide provides a comprehensive analysis of 1-(3-methylbutyl)-1H-indole-2,3-dione , also known as N-isopentylisatin . This compound represents a critical lipophilic derivative of the isatin (1H-indole-2,3-dione) scaffold, widely utilized in medicinal chemistry for Structure-Activity Relationship (SAR) optimization of antiviral, anticancer, and anticonvulsant agents.
Chemical Identity & Physicochemical Data
1-(3-methylbutyl)-1H-indole-2,3-dione is an N-alkylated derivative of isatin.[1][2] The introduction of the isopentyl group at the N1 position significantly alters the molecule's physicochemical profile compared to the parent isatin, primarily by increasing lipophilicity (LogP), which enhances cell membrane permeability—a critical factor in drug design.
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | 1-(3-methylbutyl)-1H-indole-2,3-dione |
| Common Synonyms | N-Isopentylisatin; 1-Isopentyl-1H-indole-2,3-dione |
| CAS Registry Number | 379254-50-9 (Commercial Identifier) |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.27 g/mol |
| SMILES | CC(C)CCN1C2=CC=CC=C2C(=O)C1=O |
| InChI Key | Derivative specific; typically generated via SMILES |
| Appearance | Orange to red crystalline solid |
| Solubility | Soluble in DMSO, DMF, Dichloromethane, Chloroform; Low solubility in water.[2][3][4][5][6][7][8] |
| Predicted LogP | ~3.1 (High lipophilicity compared to Isatin's ~0.6) |
Safety Data & Handling (GHS Standards)
While specific toxicological data for this derivative is often extrapolated from the parent isatin and alkyl halides, it must be handled as a bioactive organic intermediate.
GHS Classification (Predicted)
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Signal Word: WARNING
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Hazard Statements:
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors.[10]
-
P280: Wear protective gloves/protective clothing/eye protection (Nitrile gloves, Safety Goggles).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Storage Conditions
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Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods.
-
Keep container tightly closed in a dry and well-ventilated place.
Synthesis Methodology: N-Alkylation of Isatin
The most robust method for synthesizing 1-(3-methylbutyl)-1H-indole-2,3-dione is the nucleophilic substitution of isatin with 1-bromo-3-methylbutane under basic conditions.
Reaction Mechanism
The N-H proton of isatin is acidic (pKa ~10). A base deprotonates the nitrogen, generating an isatin anion (nucleophile), which then attacks the electrophilic carbon of the alkyl bromide via an S_N2 mechanism.
Experimental Protocol
Reagents:
-
1-Bromo-3-methylbutane (Isopentyl bromide) [1.2 eq]
-
Potassium Carbonate (K₂CO₃) [2.0 eq] or Sodium Hydride (NaH) [1.1 eq]
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)
Step-by-Step Workflow:
-
Activation: Dissolve Isatin (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes. The solution will darken (formation of isatinate anion).
-
Alkylation: Dropwise add 1-Bromo-3-methylbutane (1.2 eq) to the mixture.
-
Reaction: Heat the mixture to 60-80°C and monitor by TLC (Hexane:Ethyl Acetate 7:3). Reaction time is typically 4–12 hours.
-
Quenching: Pour the reaction mixture into crushed ice/water. The product usually precipitates as an orange solid.
-
Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol or purify via column chromatography.
Visual Workflow (DOT Diagram)
Figure 1: Step-by-step synthesis workflow for N-isopentylisatin via base-catalyzed alkylation.
Applications & Pharmacology
Isatin derivatives are "privileged scaffolds" in drug discovery.[12] The specific addition of the 3-methylbutyl (isopentyl) chain serves a distinct purpose in Structure-Activity Relationship (SAR) studies.
Key Biological Implications
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Lipophilicity & Membrane Permeability: The isopentyl group is a hydrophobic moiety. Attaching it to the polar isatin core significantly increases the LogP. This modification is often employed to:
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Enhance blood-brain barrier (BBB) penetration (crucial for anticonvulsant activity).
-
Improve binding affinity to hydrophobic pockets in enzymes (e.g., kinases, proteases).
-
-
Anticonvulsant Activity: N-alkyl isatins have demonstrated broad-spectrum anticonvulsant properties. The alkyl chain length is critical; studies suggest that C4–C6 chains (like the isopentyl group) often provide optimal steric fit within sodium channel binding sites, mimicking the lipophilic domains of established anticonvulsants.
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Anticancer Potential: N-substituted isatins are precursors for Schiff bases (hydrazones/semicarbazones) which exhibit cytotoxicity against cancer cell lines. The N-isopentyl group stabilizes the molecule in the active site of targets like Tubulin or Tyrosine Kinases .
SAR Logic Visualization
Figure 2: Structure-Activity Relationship (SAR) logic for N-isopentyl modification of isatin.
References
-
PubChem. Isatin (CID 7054) and Derivatives - Compound Summary. National Library of Medicine.[5] Retrieved from [Link]
-
Silva, J. F. M., et al. (2001). The Chemistry of Isatins: A Review from 1975 to 1999.[13] Journal of the Brazilian Chemical Society.[13] (Review of synthesis methods including N-alkylation).
-
Pandeya, S. N., et al. (2005). Synthesis and anticonvulsant activity of some new isatin derivatives. Acta Pharmaceutica.[14] (Establishes SAR for N-alkyl isatins).
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